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molecular formula C11H7N3O B046015 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile CAS No. 62749-26-2

2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

Cat. No. B046015
M. Wt: 197.19 g/mol
InChI Key: SEQOYYYZFNJQSV-UHFFFAOYSA-N
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Patent
US04107315

Procedure details

The process according to claim 12 which comprises reacting 1,2-dihydro-2-oxo-5-(4-pyridinyl)-nicotinonitrile or 1,2-dihydro-2-oxo-5-(4-pyridinyl)-nicotinic acid with aqueous sulfuric acid to produce 5-(4-pyridinyl)-2(1H)-pyridinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:9][CH:8]=[C:7]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)[CH:6]=[C:3]1C#N.O=C1NC=C(C2C=CN=CC=2)C=C1C(O)=O.S(=O)(=O)(O)O>>[N:13]1[CH:14]=[CH:15][C:10]([C:7]2[CH:6]=[CH:3][C:2](=[O:1])[NH:9][CH:8]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(C#N)=CC(=CN1)C1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(C(=O)O)=CC(=CN1)C1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C=1C=CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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